Verapatuline
Description
Contextualization of Verapatuline within Natural Product Chemistry and Steroidal Alkaloid Classes
This compound is a naturally occurring chemical compound classified as a steroidal alkaloid. nih.gov This class of compounds is characterized by a fundamental steroid skeleton that incorporates a nitrogen atom, either within a ring system or in a side chain. nih.gov Steroidal alkaloids are significant secondary metabolites found in various plant families, including the Liliaceae, to which the Veratrum genus belongs. nih.govnih.gov
These compounds are a focal point in natural product chemistry due to their structural diversity and wide range of biological activities. nih.gov Researchers have been drawn to steroidal alkaloids for their potential pharmacological applications, which include anti-inflammatory, analgesic, anti-tumor, and antimicrobial effects. nih.govnih.gov The complex molecular architecture of Veratrum steroidal alkaloids, which often feature a C-nor-D-homo steroid skeleton linked to a piperidine (B6355638) ring, presents a considerable challenge and an area of interest for synthetic chemists. rsc.org The exploration of these compounds contributes to the broader effort of discovering new drug candidates from natural sources. nih.gov
Historical Accounts of this compound Discovery and Isolation from Veratrum patulum
This compound was first identified and isolated in 1998 by a team of researchers from the roots and rhizomes of Veratrum patulum L. (Liliaceae). nih.gov This plant is a source for the Chinese crude drug known as "Li-lu". nih.gov The discovery was the result of a phytochemical investigation into the steroidal alkaloid constituents of the plant. nih.gov
In their study, published in the Journal of Natural Products, the researchers successfully isolated two new steroidal alkaloids, this compound and 20-isoveratramine. nih.gov Alongside these novel compounds, three previously known alkaloids were also extracted and identified from the same plant material: veratramine (B1683811), veratrosine, and jervine (B191634). nih.gov The structural elucidation of this compound was accomplished using advanced spectroscopic methods. nih.gov
Current Research Significance and Academic Relevance of this compound
The current research significance of this compound is intrinsically linked to the broader academic interest in the Veratrum alkaloids and steroidal alkaloids in general. nih.govnih.gov The diverse and potent biological activities demonstrated by this class of molecules make them valuable targets for drug discovery and development. nih.govnih.gov For instance, compounds from the Veratrum genus are investigated for their anti-inflammatory and analgesic properties. nih.gov
The academic relevance of this compound and its chemical relatives is further underscored by their complex and unique molecular structures. rsc.org These intricate architectures serve as challenging targets for total synthesis, driving innovation in synthetic organic chemistry. rsc.org The study of such compounds contributes to a deeper understanding of the biosynthesis of complex natural products and provides templates for the design of new therapeutic agents. nih.govnih.gov The ongoing investigation into the phytochemicals of various Veratrum species continues to yield new compounds, highlighting the genus as a rich source for natural product research. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethyl-11-oxospiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41NO5/c1-15-12-22-25(30(14-15)27(33)34-5)17(3)29(35-22)11-9-20-21-7-6-18-13-19(31)8-10-28(18,4)24(21)26(32)23(20)16(29)2/h6,15,17,19-22,24-25,31H,7-14H2,1-5H3/t15-,17+,19-,20-,21-,22+,24+,25-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYVNBXLPWSHPA-VFVYFEGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)O)C)N(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)O)C)N(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441285 | |
| Record name | Verapatuline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212968-58-6 | |
| Record name | Verapatuline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Phytochemical Isolation and Structural Elucidation of Verapatuline
Botanical Sourcing and Extraction Methodologies for Veratrum Species
Verapatuline has been successfully isolated from the roots and rhizomes of several plants belonging to the Veratrum genus (family Melanthiaceae). The primary botanical sources documented in scientific literature include Veratrum patulum and Veratrum album. acs.orgresearchgate.net These perennial plants are known to produce a wide array of steroidal alkaloids, which are primarily concentrated in their underground parts. mdpi.com
The extraction of this compound and related alkaloids from Veratrum biomass is the initial critical step. General methodologies for steroidal alkaloid extraction are employed, which are designed to efficiently separate these basic compounds from the complex plant matrix. A common approach involves the pulverization of dried and ground roots and rhizomes to increase the surface area for solvent penetration. chemicalpapers.com
Standard extraction protocols include maceration or reflux extraction, often using ethanol. google.comboisestate.edu To enhance the extraction efficiency of the basic alkaloids, the solvent is often rendered alkaline, for instance, by using an ethanol-ammonium hydroxide (B78521) mixture or by pretreating the plant material with a sodium bicarbonate solution. mdpi.comchemicalpapers.com This process converts alkaloidal salts present in the plant tissue into their free base form, which is more soluble in organic solvents. An alternative strategy involves an acid-base extraction, where the alkaloids are first extracted into an acidic aqueous solution to form salts, separated from neutral and acidic plant components, and then precipitated by basifying the solution. chemicalpapers.com Following the initial extraction, the crude extract is typically concentrated under reduced pressure to yield a residue rich in total alkaloids, which then undergoes chromatographic purification.
Advanced Chromatographic Techniques in this compound Isolation
The isolation of pure this compound from the crude alkaloid extract is a multi-step process requiring the application of various chromatographic techniques. column-chromatography.com These methods separate individual compounds based on their differential physicochemical properties, such as polarity, size, and adsorption affinity.
Initially, the crude extract is often subjected to column chromatography (CC) . This technique serves as a primary fractionation step to separate the complex mixture into simpler fractions. Silica gel is a commonly used stationary phase, with elution carried out using a gradient of non-polar to polar solvents. chemicalpapers.comgoogle.com Typical solvent systems for separating Veratrum alkaloids include mixtures like petroleum ether-ethyl acetate (B1210297) or chloroform-methanol-benzene. chemicalpapers.comgoogle.com Alumina has also been used as a solid support. google.com The resulting fractions are monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound. chemicalpapers.com
Fractions enriched with this compound are then combined and subjected to further purification. Reversed-phase chromatography , utilizing stationary phases like C18-bonded silica, is often employed for finer separation. google.com In this technique, a more polar mobile phase, such as a methanol-water or ethanol-water mixture, is used. google.com For the final purification to obtain highly pure this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. mdpi.comresearchgate.netboisestate.edu Both normal-phase and reversed-phase HPLC can be utilized to achieve the high degree of purity required for definitive structural analysis. mdpi.comnih.gov
Spectroscopic Characterization Strategies for this compound Structure Determination
The definitive structure of this compound was established as N-(methoxycarbonyl)jervine through the comprehensive application of modern spectroscopic techniques. acs.orgresearchgate.net These methods provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.
Applications of Nuclear Magnetic Resonance Spectroscopy for this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complex carbon-hydrogen framework of steroidal alkaloids like this compound. numberanalytics.compitt.edu A suite of NMR experiments, including one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques, are employed to piece together the molecular structure. acs.orgmedinadiscovery.com
¹H NMR (Proton NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling.
¹³C NMR (Carbon-13 NMR) reveals the number of non-equivalent carbon atoms in the molecule, offering insights into the carbon skeleton.
2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), is crucial for establishing the connectivity between atoms. acs.orgresearchgate.net HSQC correlates protons with their directly attached carbons, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, allowing for the assembly of the complete molecular puzzle. The structure of this compound was confirmed by comparing its NMR data to that of the known parent compound, jervine (B191634), and identifying additional signals corresponding to the N-methoxycarbonyl group.
Table 1: Representative ¹³C and ¹H NMR Data for the this compound Skeleton (inferred from Jervine data and known functional group shifts)
Mass Spectrometric Analysis for this compound Molecular Structure
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental formula of a compound. cornell.edunih.gov High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecular ion. mdpi.comresearchgate.net This precision allows for the unambiguous determination of the molecular formula. For this compound, HRMS analysis would confirm the molecular formula C₂₈H₃₉NO₄, which is consistent with the addition of a methoxycarbonyl group (COOCH₃) to the jervine (C₂₇H₃₉NO₃) structure. Tandem MS (MS/MS) experiments can further support the structure by providing fragmentation patterns that are characteristic of the steroidal alkaloid core and the attached functional groups. researchgate.net
Table 2: Mass Spectrometry Data for this compound
Ancillary Spectroscopic Techniques for this compound
In conjunction with NMR and MS, other spectroscopic methods provide complementary structural information.
Infrared (IR) Spectroscopy is used to identify the presence of key functional groups. chemicalpapers.comresearchgate.net The IR spectrum of this compound would be expected to show characteristic absorption bands for a hydroxyl group (-OH), a ketone carbonyl group (C=O), an unsaturated C=C bond, and, significantly, the strong carbonyl absorption of the carbamate (B1207046) (N-CO-O) group, distinguishing it from jervine.
Ultraviolet (UV) Spectroscopy provides information about the conjugated systems within the molecule. Jervine, and by extension this compound, contains an α,β-unsaturated ketone system, which gives rise to a characteristic UV absorption maximum. drugfuture.com
Stereochemical Assignment and Absolute Configuration of this compound
The stereochemistry of this compound is directly inherited from its parent compound, jervine, as the derivatization to form the N-methoxycarbonyl group does not affect the existing chiral centers of the steroidal skeleton. The systematic IUPAC name for jervine is (3β,23β)-17,23-Epoxy-3-hydroxyveratraman-11-one, which defines the absolute configuration at its multiple stereocenters. drugfuture.comontosight.ai
Therefore, the absolute configuration of this compound is also based on this established jervine framework. The stereochemical descriptors (e.g., α and β) denote the orientation of substituents relative to the plane of the steroid rings. The structural elucidation relies on 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), which reveals through-space correlations between protons, helping to confirm the relative stereochemistry of the entire molecule. nih.gov The established configuration of jervine, confirmed by extensive chemical and spectroscopic studies over many years, provides a solid foundation for the definitive stereochemical assignment of this compound. drugfuture.comresearchgate.netnsf.gov
Biosynthetic Pathways and Precursor Studies of Verapatuline
Elucidation of Proposed Biosynthetic Routes to Verapatuline
The biosynthesis of this compound, like other Veratrum alkaloids, is believed to originate from the common sterol precursor, cholesterol. The initial steps of this transformation, leading to the key intermediate verazine (B227647), have been extensively studied and elucidated in Veratrum californicum. nih.gov This early phase of the pathway establishes the foundational steroid skeleton upon which the diverse structures of Veratrum alkaloids are built.
The proposed biosynthetic route begins with cholesterol and proceeds through a series of six enzymatic steps to yield verazine. nih.gov This sequence involves multiple hydroxylations, an oxidation, a transamination, and a final cyclization. The key intermediates in this sequence have been identified as:
22(R)-hydroxycholesterol
22,26-dihydroxycholesterol
22-hydroxycholesterol-26-al
22-hydroxy-26-aminocholesterol
Verazine stands as a critical juncture in the biosynthesis of steroidal alkaloids, serving as a precursor to various classes, including the jervanine, cevanine, and veratramine (B1683811) types. boisestate.educhemrxiv.org this compound is classified as a veratramine-type alkaloid, which is characterized by a C-nor-D-homo steroid skeleton. boisestate.edursc.org This distinctive framework is formed through a Wagner-Meerwein type skeletal rearrangement of the steroid core. chemrxiv.org
Following the formation of verazine, the pathway is thought to proceed through oxidative activation at the C12 position, which initiates the rearrangement to the C-nor-D-homo scaffold characteristic of veratramine. chemrxiv.orgcdnsciencepub.comcdnsciencepub.comnih.gov From a veratramine-type precursor, further specific modifications would be required to yield this compound. Although the precise enzymatic steps leading from a general veratramine intermediate to this compound have not been fully elucidated, its structure, identified as N-(methoxycarbonyl)jervine in some studies, suggests late-stage modifications including N-methoxycarbonylation and other alterations related to the jervine (B191634) scaffold. researchgate.net The complete sequence of these late-stage transformations remains an active area of research.

Enzymatic Catalysis and Biotransformations in this compound Formation
The conversion of cholesterol to verazine is catalyzed by a dedicated set of four enzymes that have been identified and characterized. nih.govboisestate.edunih.gov These enzymes belong to two major classes: cytochrome P450 monooxygenases (CYPs) and aminotransferases. Their sequential action is crucial for constructing the verazine molecule. The identification of these enzymes was a significant breakthrough, achieved by expressing candidate genes from Veratrum in heterologous systems like Sf9 insect cells and engineered Saccharomyces cerevisiae for functional analysis. nih.govosti.gov
The enzymes involved in the formation of verazine from cholesterol are detailed below:
| Enzyme Name | Abbreviation | Enzyme Class | Catalytic Function |
| Cholesterol 22-hydroxylase | CYP90B27 | Cytochrome P450 | Catalyzes the initial hydroxylation of cholesterol at the C-22 position. nih.govboisestate.edu |
| 22-hydroxycholesterol 26-hydroxylase/oxidase | CYP94N1 | Cytochrome P450 | Performs hydroxylation and subsequent oxidation at the C-26 position. nih.govboisestate.edu |
| 22-hydroxycholesterol-26-al transaminase | GABAT1 | γ-aminobutyrate transaminase | Transfers an amino group to the C-26 aldehyde, forming an amino-sterol intermediate. nih.govboisestate.edu |
| 22-hydroxy-26-aminocholesterol 22-oxidase | CYP90G1 | Cytochrome P450 | Oxidizes the C-22 hydroxyl group, which leads to spontaneous cyclization to form verazine. nih.govboisestate.edu |
While these early-stage enzymes are well-defined, the specific biocatalysts responsible for the later steps, including the C-nor-D-homo rearrangement and the final tailoring reactions to produce this compound, are largely unknown. boisestate.edunih.gov It is hypothesized that other cytochrome P450 enzymes play a critical role in these downstream modifications, given their versatility in catalyzing complex oxidative reactions in plant secondary metabolism. nih.govresearchgate.net The study of these enzymatic transformations, often termed biotransformations, is essential for understanding the full biosynthetic pathway and for potential applications in synthetic biology.
Genomic and Transcriptomic Approaches to Veratrum Alkaloid Biosynthesis
The elucidation of biosynthetic pathways in non-model organisms like Veratrum has been revolutionized by genomic and transcriptomic technologies. nih.govnih.gov Techniques such as high-throughput RNA sequencing (RNA-Seq), combined with metabolome analysis, have proven to be powerful tools for discovering genes involved in the biosynthesis of specialized metabolites. dntb.gov.uaresearchgate.netfrontiersin.org
Studies on various Veratrum species, including V. californicum, V. nigrum, and V. mengtzeanum, have utilized this integrated "omics" approach. nih.govdntb.gov.uafrontiersin.org By correlating the expression levels of thousands of genes with the accumulation patterns of specific alkaloids in different plant tissues, researchers can identify strong candidate genes for pathway enzymes. nih.gov This strategy was instrumental in identifying the four enzymes of the verazine pathway. dntb.gov.uaresearchgate.net
Beyond pathway enzymes, these transcriptomic studies have also identified numerous candidate transcription factors that likely regulate the Veratrum alkaloid biosynthetic pathway. dntb.gov.uafrontiersin.org Families of transcription factors such as AP2/ERF, bHLH, MYB, and WRKY are frequently found to be co-expressed with pathway genes, suggesting they act as master switches controlling the production of these complex alkaloids. dntb.gov.uafrontiersin.org
Despite these advances, genomic and transcriptomic data confirm that the downstream portions of the pathway remain elusive. While these approaches have provided a wealth of candidate genes for the late-stage modifications leading to the vast diversity of Veratrum alkaloids, the precise function of these genes in converting verazine to specific compounds like this compound requires further experimental validation. boisestate.edunih.gov
Chemical Synthesis and Analog Design of Verapatuline
Strategies for the Total Synthesis of Verapatuline and Related Isosteroidal Alkaloids
The total synthesis of complex natural products like this compound is a significant undertaking that showcases the state-of-the-art in organic chemistry. Strategies often focus on building the core steroidal skeleton and then introducing the characteristic heterocyclic F-ring. While a total synthesis specifically targeting this compound is not extensively documented, the synthetic approaches to the closely related alkaloid, veratramine (B1683811), provide a clear blueprint for accessing this class of molecules. nih.govnih.gov
Retrosynthetic analysis is a problem-solving technique where a target molecule is mentally deconstructed into simpler, commercially available starting materials. icj-e.orgnumberanalytics.comlibretexts.org For isosteroidal alkaloids such as veratramine, a convergent strategy is often employed, where complex fragments of the molecule are synthesized independently before being joined together late in the synthesis. chemrxiv.org
A representative retrosynthetic strategy for the veratramine skeleton hinges on a few key disconnections: chemrxiv.org
Piperidine (B6355638) F-ring Formation: The final piperidine ring is envisioned to form from an acyclic precursor through a cyclization reaction.
C/D Ring System Construction: A crucial disconnection involves breaking apart the C/D ring system. A powerful approach for this is an intramolecular Diels-Alder reaction, which can form the 1,4-cyclohexadiene (B1204751) C-ring from a dienyne precursor. chemrxiv.org
Convergent Olefination: The dienyne precursor itself can be disconnected via an olefination reaction, such as the Horner-Wadsworth-Emmons reaction. This allows for the coupling of two major fragments of roughly equal complexity: a decalin fragment representing the A/B rings and a piperidine-containing fragment that will ultimately form the E/F rings. chemrxiv.orgacs.org This convergent approach is highly efficient as it allows for the parallel synthesis of the main building blocks. chemrxiv.org
This strategy breaks the complex hexacyclic structure down into two manageable chiral building blocks: an allylic phosphonate (B1237965) (the piperidine piece) and an alkynal (the A/B ring piece). chemrxiv.org
Executing the synthetic plan requires the development and application of highly selective chemical reactions to control the molecule's three-dimensional structure (stereochemistry). egrassbcollege.ac.inrsc.orgamazon.com
Key methodologies employed in the convergent synthesis of veratramine and its isomers include:
Horner-Wadsworth-Emmons (HWE) Olefination: This reaction is used to connect the two primary building blocks, forming the dienyne intermediate with high stereoselectivity. nih.govchemrxiv.org
Intramolecular Diels-Alder Cycloaddition: A transition-metal-catalyzed intramolecular Diels-Alder reaction followed by an aromatization cascade is a powerful method for constructing the tetrasubstituted aromatic D-ring found in veratramine. acs.orgresearchgate.net
Diastereoselective Crotylation: To set the stereochemistry on the piperidine ring precursor, a highly diastereoselective crotylation of an N-sulfonyl iminium ion is utilized, ensuring the correct spatial arrangement of the substituents. chemrxiv.orgchemrxiv.org
Reductive Coupling/Cyclization: An alternative strategy for forming the F-ring involves a stereoselective reductive coupling followed by a cyclization sequence. nih.gov For instance, an N-sulfinyl imine intermediate can be coupled with other parts of the molecule, and subsequent deprotection and cyclization steps form the desired piperidine ring. nih.gov
These advanced methods allow for the efficient and controlled assembly of the complex isosteroidal alkaloid framework, making gram-scale synthesis of compounds like veratramine feasible. nih.govresearchgate.net
Semi-Synthetic Modifications and Derivatization Approaches for this compound
Semi-synthesis, which uses a readily available natural product as a starting material to create more complex or modified derivatives, is a common strategy in drug discovery. nih.gov this compound has been identified as N-(methoxycarbonyl)jervine. researchgate.net This structural relationship suggests that this compound can be viewed as a derivative of the more abundant Veratrum alkaloid, jervine (B191634).
This implies a straightforward semi-synthetic approach where jervine could be converted to this compound. The key transformation would be the acylation of the secondary amine in the piperidine ring of jervine with a methoxycarbonyl group. This could likely be achieved by treating jervine with methyl chloroformate or a similar reagent. While specific published procedures for this exact transformation are not detailed in the provided context, the derivatization of amines is a fundamental and well-established process in organic chemistry. This approach leverages the natural availability of the complex jervine scaffold, bypassing the need for a lengthy total synthesis to access this compound.
Design and Synthesis of this compound Analogs for Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. researchgate.netslideshare.netlongdom.org By systematically modifying the structure of a lead compound like this compound and assessing the biological activity of the resulting analogs, researchers can identify the key pharmacophore—the essential features required for bioactivity. rsc.org
The synthetic strategies developed for the total synthesis of isosteroidal alkaloids are well-suited for producing a library of analogs for SAR studies. chemrxiv.org
Modification of Building Blocks: The convergent nature of the syntheses allows for the independent modification of the A/B-ring fragment or the piperidine fragment. chemrxiv.org By using different derivatives of these starting materials, a wide range of analogs with varied substitution patterns on the steroidal core or the heterocyclic ring can be generated.
Varying Stereochemistry: The synthetic routes employ several stereoselective steps. By altering the reagents or conditions in these steps, it is possible to generate diastereomers of the natural product, such as 20-iso-veratramine. acs.orgnih.gov Comparing the activity of these different stereoisomers can provide crucial insights into the spatial requirements for interaction with a biological target. rsc.org
Derivatization of the F-Ring: The nitrogen atom in the piperidine ring is a common site for modification. As seen in the relationship between jervine and this compound (an N-acylated derivative), this position can be readily functionalized to produce a variety of amides, carbamates, and alkylated derivatives. researchgate.net
By creating and testing these analogs, researchers can map the SAR for this class of compounds, potentially leading to the development of new therapeutic agents with improved potency and selectivity. nih.gov
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Molecular Mechanism of Action of Verapatuline
Comparative Mechanistic Insights with Structurally Related Veratrum Alkaloids
The biological activities of Verapatuline are best understood in the context of other structurally related alkaloids derived from the Veratrum genus. These compounds, while sharing a common steroidal backbone, exhibit a fascinating diversity in their molecular mechanisms of action, targeting key cellular signaling pathways. This section provides a comparative analysis of this compound's mechanisms with those of other prominent Veratrum alkaloids, namely those involved in the Hedgehog (Hh) signaling pathway and the regulation of ion channels.
Hedgehog Pathway Inhibition
A significant area of research for Veratrum alkaloids has been their ability to inhibit the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation that is often dysregulated in various cancers. nih.govencyclopedia.pubnih.gov The Hh pathway is initiated by the binding of a Hedgehog ligand to the Patched (Ptch) receptor, which relieves its inhibition of the G protein-coupled receptor-like protein Smoothened (Smo). nih.govnih.gov This allows Smo to activate the Gli family of transcription factors, leading to the expression of Hh target genes. nih.govnih.gov
Cyclopamine (B1684311) , the most extensively studied Veratrum alkaloid in this context, directly binds to the seven-transmembrane bundle of Smoothened. nih.govnih.gov This binding locks Smo in an inactive conformation, effectively blocking downstream signal transduction. nih.gov This direct antagonism of Smo is a hallmark of cyclopamine's teratogenic and anti-cancer properties. nih.govencyclopedia.pub
This compound , like cyclopamine, has been shown to inhibit the Hh pathway. However, its precise molecular mechanism appears to be less defined in comparison. While it demonstrates comparable efficacy in preclinical models, the specifics of its interaction with pathway components are not as clearly elucidated as the direct Smo binding of cyclopamine.
Other related alkaloids, such as jervine (B191634) , also exhibit Hh pathway inhibitory activity, further highlighting this as a common property of certain Veratrum alkaloids. The variation in potency and potential differences in binding sites among these alkaloids underscore the subtle structural nuances that dictate their biological activity.
Ion Channel Modulation
Several Veratrum alkaloids are potent modulators of voltage-gated ion channels, particularly sodium channels (NaV). nih.govnih.gov This activity is responsible for the well-documented cardiovascular and neurological effects of Veratrum extracts. nih.govtoxandhound.com
Veratridine (B1662332) is a classic example of a Veratrum alkaloid that acts on voltage-gated sodium channels. It binds to site 2 on the channel, causing a persistent activation or "opening" of the channel. nih.govtoxandhound.comuq.edu.au This leads to a continuous influx of sodium ions, resulting in membrane depolarization and repetitive firing of excitable cells. nih.gov Depending on the experimental conditions, veratridine can act as either an agonist or an antagonist of the channel. nih.gov
In contrast, other Veratrum alkaloids, such as isorubijervine and rubijervine , have been shown to act as blockers of voltage-gated sodium channels, with a particular affinity for the cardiac subtype NaV1.5. nih.gov This inhibitory action is linked to their cardiotoxic effects. nih.govmdpi.com
The interaction of this compound with ion channels is not as extensively characterized as its effects on the Hh pathway and CDKs. However, the known activity of its structural relatives suggests that this is a plausible area for its biological effects.
Cyclin-Dependent Kinase (CDK) Inhibition
A distinguishing feature of this compound's molecular mechanism is its reported inhibition of cyclin-dependent kinases (CDKs). CDKs are a family of protein kinases that are essential for the regulation and progression of the cell cycle. nih.govmedchemexpress.com Dysregulation of CDK activity is a common feature of cancer cells, making them an attractive target for therapeutic intervention. nih.govyoutube.comyoutube.com By inhibiting CDKs, this compound can halt the cell cycle, thereby preventing the proliferation of cancer cells. This mechanism is a significant departure from the primary mechanisms of many other well-known Veratrum alkaloids.
The following table provides a comparative overview of the molecular mechanisms of this compound and other key Veratrum alkaloids.
| Alkaloid | Primary Molecular Target(s) | Mechanism of Action |
| This compound | Cyclin-Dependent Kinases (CDKs), Hedgehog Pathway | Inhibits CDK activity, leading to cell cycle arrest. Inhibits the Hh pathway, though the precise mechanism is less defined than for cyclopamine. |
| Cyclopamine | Smoothened (Smo) | Direct antagonist of Smo, preventing the activation of the Hedgehog signaling pathway. nih.govencyclopedia.pubnih.govnih.gov |
| Jervine | Smoothened (Smo), Voltage-gated Sodium Channels | Inhibits the Hedgehog signaling pathway. mdpi.com Contributes to cardiotoxicity through inhibition of NaV1.5. mdpi.com |
| Veratridine | Voltage-gated Sodium Channels | Binds to site 2 of NaV channels, causing persistent activation and membrane depolarization. nih.govtoxandhound.comuq.edu.au |
| Isorubijervine | Voltage-gated Sodium Channels | Blocks NaV channels, particularly NaV1.5, leading to cardiotoxic effects. nih.gov |
| Rubijervine | Voltage-gated Sodium Channels | Blocks NaV channels, particularly NaV1.5, contributing to cardiovascular toxicity. nih.gov |
In Vitro Biological Activity Profiling of Verapatuline
Cytotoxicity Assessments in Malignant Cell Lines
There is no available scientific data detailing the cytotoxicity of Verapatuline in the specified malignant cell lines.
Concentration-Dependent Effects on Diverse Cancer Cell Models (e.g., HepG-2, HeLa, K562/S)
No published studies were found that investigated the concentration-dependent cytotoxic effects of this compound on the human hepatocellular carcinoma (HepG-2), human cervical cancer (HeLa), or chronic myelogenous leukemia (K562/S) cell lines. While some studies have assessed the impact of Veratrum extracts or other related alkaloids on cell lines such as HeLa and HepG2, these findings are not specific to this compound. researchgate.net
Evaluation of Cell Selectivity in Co-Culture Systems
There is no information available from published research regarding the evaluation of this compound's cell selectivity using co-culture systems. This type of analysis is crucial for determining if a compound can selectively target cancer cells while sparing normal cells, a key characteristic for potential therapeutic agents.
Antiproliferative Effects in Cell-Based Assays
Specific data from cell-based assays to determine the antiproliferative effects of this compound are not documented in the scientific literature. Such assays are fundamental for understanding a compound's ability to inhibit the growth and spread of cancer cells.
Pharmacological Characterization of this compound's Cellular Responses
A detailed pharmacological characterization of the cellular responses induced by this compound is not available. This would involve studies to elucidate the mechanisms of action, such as the signaling pathways affected by the compound, which are essential for drug development.
Structure-Activity Relationship (SAR) Derivations from this compound and its Analogs
While the structure of this compound is known, there are no specific Structure-Activity Relationship (SAR) studies available for this compound and its analogs. acs.org SAR studies are critical for understanding how the chemical structure of a molecule relates to its biological activity and for designing more potent and selective derivatives. taylorfrancis.comwikipedia.orgslideshare.net
Theoretical and Prospective Applications of Verapatuline in Chemical Biology
Conceptual Frameworks for Verapatuline-Based Therapeutic Modalities
Therapeutic modalities refer to the various methods and agents used to treat medical conditions. physio-pedia.comakhandrehab.comaapmr.org For this compound, conceptual frameworks for its use as a therapeutic agent are derived from the well-documented biological activities of its parent class of compounds, the Veratrum steroidal alkaloids. These alkaloids have demonstrated a range of effects, including analgesic, anti-inflammatory, and antitumor properties. researchgate.netresearchgate.netkib.ac.cnnih.gov
The structural foundation of this compound, identified as N-(methoxycarbonyl)jervine, suggests it may share or uniquely modulate the biological pathways affected by related compounds. acs.orgacs.org For instance, the jervanine alkaloid cyclopamine (B1684311) is a well-known inhibitor of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and a target in cancer therapy. nih.gov This pathway inhibition occurs through direct binding to the Smoothened (Smo) transmembrane protein. mdpi.com Given this compound's jervine (B191634) core, a primary conceptual framework for its therapeutic application is as a modulator of the Hh pathway. Its unique N-(methoxycarbonyl) group could alter its binding affinity, selectivity, or pharmacokinetic properties compared to other jervine-type alkaloids, potentially offering a refined tool for pathway modulation.
Furthermore, alkaloids from Veratrum species have been investigated for their potential in reversing multidrug resistance in cancer, a significant challenge in current treatment modalities. google.com this compound is mentioned among other steroidal alkaloids for this potential application, suggesting another conceptual avenue for its development as an adjuvant in chemotherapy. google.com The analgesic and anti-inflammatory properties observed in veratramine-type alkaloids from Veratrum taliense also point toward the potential development of this compound-based compounds for pain and inflammation management. researchgate.netresearchgate.net
Table 1: Biological Activities of Structurally Related Veratrum Alkaloids
| Alkaloid | Structural Class | Observed Biological Activity | Source(s) |
|---|---|---|---|
| Cyclopamine | Jervanine | Hedgehog (Hh) pathway inhibition; anticancer | mdpi.com, nih.gov |
| Jervine | Jervanine | Anti-inflammatory, analgesic properties | researchgate.net, researchgate.net |
| Veratramine (B1683811) | Veratramine | Potent analgesic effects, potential PI3K/Akt/mTOR pathway inhibition | researchgate.net, researchgate.net |
| Pseudojervine | Jervanine | Anti-tumor effects | researchgate.net |
Advanced Computational and Chemoinformatic Approaches in this compound Research
Computational chemistry and chemoinformatics are essential tools for accelerating drug discovery by predicting molecular interactions and properties, thereby guiding experimental work. researchgate.netnih.gov While specific computational studies on this compound are not extensively documented, the methodologies are well-established and can be hypothetically applied to explore its biological potential.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction or binding affinity. bhu.ac.inmdpi.com This method is crucial for identifying potential biological targets. Following docking, molecular dynamics (MD) simulations can be employed to study the stability and conformational changes of the ligand-protein complex over time, providing a more dynamic and physiologically relevant view of the interaction. plos.orgfrontiersin.org
For this compound, a primary target for in silico investigation would be the Smoothened (Smo) receptor, based on its structural similarity to the known Smo inhibitor, cyclopamine. nih.gov A molecular docking study could predict the binding pose of this compound within the helical bundle of the Smo transmembrane domain, which is the known binding site for cyclopamine. mdpi.com The results would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, and the calculated binding affinity would provide a quantitative estimate of its potential as a Smo inhibitor.
MD simulations would further test the stability of the predicted this compound-Smo complex. plos.org By simulating the movements of atoms over nanoseconds, researchers could confirm whether this compound remains stably bound in the active site, which would strengthen the hypothesis that it acts as a Smo modulator. frontiersin.org Similar computational approaches have been applied to other natural products to identify potential inhibitors for various disease targets. plos.orgtjnpr.org
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. nih.govmdpi.com A QSAR model is a mathematical equation that can predict the activity of new, unsynthesized compounds based on their structural features (descriptors). mdpi.comyoutube.com
Developing a QSAR model for this compound would involve designing a virtual library of its derivatives by making systematic modifications to its core structure. For each derivative, a set of molecular descriptors would be calculated, such as electronic properties, hydrophobicity, and steric parameters. snu.ac.kr Assuming a biological activity has been measured for a training set of these compounds (e.g., inhibition of a cancer cell line), a statistical method like multiple linear regression would be used to build the model. mdpi.com
The resulting QSAR model could then be used to:
Predict the activity of a large number of virtual this compound derivatives, prioritizing the most promising candidates for synthesis and testing.
Identify key structural features that are positively or negatively correlated with biological activity, providing insights for rational drug design. youtube.com
While a specific QSAR model for this compound has not been published, the methodology has been successfully applied to other classes of phytochemicals to understand the structural requirements for their antimicrobial or other biological activities. researchgate.netsnu.ac.kr
Table 2: Hypothetical Workflow for QSAR Modeling of this compound Derivatives
| Step | Description | Tools/Methods | Desired Outcome |
|---|---|---|---|
| 1. Library Design | Create a virtual library of this compound analogs with diverse structural modifications. | Chemical drawing software | A set of virtual compounds for analysis. |
| 2. Descriptor Calculation | Compute various physicochemical and structural descriptors for each analog. | Molecular modeling software (e.g., PaDEL-Descriptor) | A matrix of numerical values representing the structure of each compound. |
| 3. Model Building | Use a training set of compounds with known activity to generate a mathematical model correlating descriptors with activity. | Statistical software (using Multiple Linear Regression, Partial Least Squares, etc.) | A predictive equation (QSAR model). mdpi.com |
| 4. Model Validation | Test the model's predictive power using an internal cross-validation set and an external test set of compounds. | Statistical validation techniques (r², q², RMSE) | A robust and statistically significant QSAR model. mdpi.com |
| 5. Activity Prediction | Apply the validated model to predict the biological activity of novel, unsynthesized derivatives. | The validated QSAR model | A ranked list of candidate molecules for synthesis and experimental validation. youtube.com |
Future Trajectories in this compound-Inspired Drug Discovery and Chemical Probe Development
The future of this compound research lies in its potential as a scaffold for drug discovery and as a tool for chemical biology. Natural products are uniquely suited as starting points for developing new drugs and chemical probes to investigate biological processes. researchgate.net
A key future direction is the synthesis and biological evaluation of this compound and a library of its derivatives. The N-(methoxycarbonyl) group offers a synthetic handle for modifications that could fine-tune its activity, selectivity, and drug-like properties. acs.org These derivatives could be screened against cancer cell lines, particularly those with aberrant Hedgehog signaling, to validate the hypotheses generated from computational models.
Beyond direct therapeutic use, this compound could be developed into a high-quality chemical probe. nih.gov A chemical probe is a small molecule designed to selectively modulate a specific protein, allowing researchers to study that protein's function in cells and organisms. nih.gov Given its potential to interact with the Smo receptor, a well-characterized this compound derivative could serve as an alternative probe to cyclopamine for dissecting the nuances of Hedgehog signaling. The development of such a probe would require demonstrating high potency and selectivity, along with the creation of a structurally similar but biologically inactive control compound to ensure that observed effects are target-specific. nih.gov This approach would solidify the value of this compound as a tool for advancing fundamental biological understanding.
Q & A
Q. What are the standard protocols for synthesizing Verapatuline in laboratory settings, and how can researchers ensure reproducibility across different experimental setups?
- Methodological Answer : Standard synthesis protocols for this compound typically involve multi-step organic reactions, including cyclization and functional group protection/deprotection. Key steps include:
- Reaction Conditions : Precise temperature control (±2°C) and inert atmosphere (e.g., nitrogen) to prevent oxidation.
- Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water mixtures.
- Reproducibility : Documenting catalyst batch numbers, solvent purity (HPLC-grade), and equipment calibration data. Researchers should cross-validate results using independent replicates and share raw spectral data (e.g., NMR, IR) in supplementary materials .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural purity, and what analytical thresholds indicate acceptable sample quality?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR should resolve all proton environments with ≤5% signal noise. Integration ratios must align with theoretical values (e.g., 3:2 for diastereomeric protons).
- High-Performance Liquid Chromatography (HPLC) : Purity ≥95% (area under the curve at 254 nm) with baseline separation of peaks.
- Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) within ±0.5 Da of theoretical mass.
Thresholds should be established using reference standards and validated against peer-reviewed protocols .
Advanced Research Questions
Q. How can researchers optimize this compound’s synthetic yield while minimizing side-product formation under varying catalytic conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., catalyst loading, solvent polarity). For example, a 3² factorial design evaluates palladium catalyst (0.5–2.0 mol%) and solvent (THF vs. DMF).
- Kinetic Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust reaction quenching times.
- Side-Product Mitigation : Introduce scavenger resins (e.g., QuadraSil™) or gradient temperature ramps to suppress byproducts. Publish full kinetic datasets to enable meta-analyses .
Q. What computational modeling approaches are suitable for predicting this compound’s interaction with biological targets, and how can these models be validated experimentally?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities (ΔG ≤ -8 kcal/mol) with target proteins (e.g., kinase inhibitors).
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (TIP3P water model) to assess binding stability (RMSD ≤ 2.0 Å).
- Experimental Validation : Compare computational predictions with surface plasmon resonance (SPR) binding assays (KD ≤ 1 µM) and cellular IC₅₀ values. Discrepancies >10% warrant re-evaluation of force field parameters .
Q. How should contradictory data on this compound’s metabolic stability be systematically analyzed to identify methodological or environmental variables responsible for discrepancies?
- Methodological Answer :
- Meta-Analysis Framework : Collect datasets from hepatic microsome assays (human vs. rodent) and categorize variables:
| Variable | Range | Impact on Half-life (t₁/₂) |
|---|---|---|
| Microsome Lot | A vs. B | ±15% variability |
| Incubation pH | 7.4 vs. 7.8 | ±20% degradation rate |
- Sensitivity Analysis : Use Monte Carlo simulations to rank variables by contribution to variance.
- Replication Studies : Standardize incubation conditions (e.g., NADPH concentration) and publish negative results to clarify boundaries of validity .
Guidelines for Addressing Data Contradictions
- Root-Cause Analysis : For conflicting bioactivity data, employ orthogonal assays (e.g., fluorescence polarization vs. ELISA) to rule out assay-specific artifacts .
- Transparency : Share raw datasets, including failed experiments, in open-access repositories to facilitate collaborative troubleshooting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
